molecular formula C20H36N2O6 B115770 4-ethenoxybutyl N-[6-(4-ethenoxybutoxycarbonylamino)hexyl]carbamate CAS No. 146421-65-0

4-ethenoxybutyl N-[6-(4-ethenoxybutoxycarbonylamino)hexyl]carbamate

Cat. No.: B115770
CAS No.: 146421-65-0
M. Wt: 400.5 g/mol
InChI Key: SQPFTUPRJYKNIL-UHFFFAOYSA-N
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Description

4-ethenoxybutyl N-[6-(4-ethenoxybutoxycarbonylamino)hexyl]carbamate is a synthetic compound with the molecular formula C20H36N2O6. It is also known by its IUPAC name, 11,16-Dioxa-2,9-diazaoctadec-17-enoic acid, 10-oxo-, 4-(ethenyloxy)butyl ester . This compound is primarily used in polymer and macromolecule research due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 4-ethenoxybutyl N-[6-(4-ethenoxybutoxycarbonylamino)hexyl]carbamate involves several steps. The primary synthetic route includes the reaction of 4-ethenoxybutanol with hexamethylene diisocyanate to form the intermediate product. This intermediate is then reacted with another molecule of 4-ethenoxybutanol to yield the final compound . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like dibutyltin dilaurate to facilitate the reaction. Industrial production methods may involve scaling up this process with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-ethenoxybutyl N-[6-(4-ethenoxybutoxycarbonylamino)hexyl]carbamate undergoes various chemical reactions, including:

Scientific Research Applications

4-ethenoxybutyl N-[6-(4-ethenoxybutoxycarbonylamino)hexyl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-ethenoxybutyl N-[6-(4-ethenoxybutoxycarbonylamino)hexyl]carbamate involves its interaction with specific molecular targets. The compound can form stable complexes with proteins and other biomolecules, facilitating targeted delivery and controlled release of therapeutic agents. The pathways involved include the formation of hydrogen bonds and hydrophobic interactions with the target molecules, leading to enhanced stability and bioavailability .

Comparison with Similar Compounds

4-ethenoxybutyl N-[6-(4-ethenoxybutoxycarbonylamino)hexyl]carbamate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and physical properties, making it suitable for specialized applications in research and industry.

Properties

IUPAC Name

4-ethenoxybutyl N-[6-(4-ethenoxybutoxycarbonylamino)hexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36N2O6/c1-3-25-15-9-11-17-27-19(23)21-13-7-5-6-8-14-22-20(24)28-18-12-10-16-26-4-2/h3-4H,1-2,5-18H2,(H,21,23)(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQPFTUPRJYKNIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=COCCCCOC(=O)NCCCCCCNC(=O)OCCCCOC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00408461
Record name Bis[4-(ethenyloxy)butyl] hexane-1,6-diylbiscarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00408461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146421-65-0
Record name 11,16-Dioxa-2,9-diazaoctadec-17-enoic acid, 10-oxo-, 4-(ethenyloxy)butyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Bis[4-(ethenyloxy)butyl] hexane-1,6-diylbiscarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00408461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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